molecular formula C20H20N4O3S B2659778 N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide CAS No. 1226441-83-3

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide

Cat. No.: B2659778
CAS No.: 1226441-83-3
M. Wt: 396.47
InChI Key: SRLDKQZVIQGJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that features a combination of oxazole, thiazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole and thiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these steps include:

    Oxazole formation: Cyclization reactions involving nitriles and aldehydes.

    Thiazole formation: Condensation reactions involving thiourea and α-haloketones.

    Coupling reactions: Amide bond formation using coupling agents like EDCI or DCC.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Flow chemistry: Continuous flow reactors to enhance reaction efficiency.

    Catalysis: Use of catalysts to lower reaction temperatures and increase selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Hydrogenation of double bonds or reduction of carbonyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for diseases due to its structural features.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide exerts its effects would depend on its interaction with molecular targets. These could include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide: can be compared with other compounds containing oxazole, thiazole, or piperidine moieties.

    Examples: Compounds like thiazolylbenzamide or oxazolylpiperidine derivatives.

Uniqueness

    Structural Features: The combination of oxazole, thiazole, and piperidine in a single molecule.

    Biological Activity: Potential unique interactions with biological targets due to its structure.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-11-17(23-27-13)22-18(25)14-7-9-24(10-8-14)20(26)16-12-28-19(21-16)15-5-3-2-4-6-15/h2-6,11-12,14H,7-10H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLDKQZVIQGJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.